
5-Nitroindazole
Overview
Description
5-Nitroindazole is a heterocyclic aromatic compound characterized by a fused benzene and pyrazole ring system with a nitro group at position 3. It has garnered significant attention in medicinal chemistry due to its broad-spectrum biological activities, particularly against trypanosomatid parasites such as Trypanosoma cruzi (Chagas disease) and Leishmania species . The compound’s mechanism of action is attributed to its nitro group, which undergoes enzymatic reduction by parasite-specific nitroreductases, generating reactive oxygen species (ROS) and nitro radicals that induce oxidative stress, leading to parasite death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitroindazole typically involves the nitration of indazole. One common method includes dissolving 2-amino-5-nitrotoluene in acetic acid, followed by the addition of sodium nitrite solution at a controlled temperature to form the nitro compound . The resulting product is then purified through recrystallization from methanol .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Types of Reactions:
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or chemical reducing agents like sodium dithionite.
Substitution: Methyl iodide in the presence of a base for methylation reactions.
Major Products:
Reduction: 5-Aminoindazole.
Substitution: 1-Methyl-5-nitroindazole or 2-Methyl-5-nitroindazole depending on the conditions.
Scientific Research Applications
Antiparasitic Activity
Chagas Disease Treatment
5-Nitroindazole derivatives have been extensively studied for their trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease. Research indicates that various derivatives exhibit promising in vitro and in vivo efficacy. For example, studies have reported IC50 values as low as 0.49 µM for certain derivatives against epimastigotes and 0.41 µM against intracellular amastigotes, indicating strong potential for therapeutic use .
Mechanism of Action
The mechanism behind the efficacy of these compounds involves the generation of reactive oxygen species (ROS), leading to apoptosis in the parasites. This action is facilitated by the nitro group at the 5-position of the indazole ring, which plays a crucial role in free radical generation . Computational docking studies have further elucidated how these compounds interact with critical residues in the parasite's enzymes, enhancing our understanding of their mode of action .
Case Studies
- A study synthesized a series of this compound derivatives and tested them against various forms of T. cruzi. The results showed that electron-withdrawing substituents significantly enhanced trypanocidal activity, particularly derivatives with fluorine substituents .
- Another investigation confirmed the effectiveness of selected this compound derivatives in reducing parasitemia in mouse models infected with T. cruzi, demonstrating up to 91% reduction when combined with standard treatments .
Antileishmanial Properties
Recent research has highlighted the potential of this compound derivatives as antileishmanial agents. Compounds have shown significant activity against Leishmania species, with some derivatives exhibiting IC50 values comparable to existing treatments like amphotericin B . The lipophilicity of these compounds has been identified as a critical factor influencing their biological activity against Leishmania parasites.
Treatment for Acanthamoeba Keratitis
This compound derivatives are also being explored as therapeutic alternatives for Acanthamoeba keratitis, a serious eye infection that can lead to blindness. The increasing incidence of this infection has prompted research into new treatment options, with this compound showing potential efficacy against Acanthamoeba castellanii .
Summary Table of Applications
Application | Target Organism | Efficacy (IC50) | Mechanism of Action |
---|---|---|---|
Chagas Disease Treatment | Trypanosoma cruzi | 0.49 - 5.75 µM | ROS generation leading to apoptosis |
Antileishmanial Properties | Leishmania species | Varies (e.g., < 52 µM) | Inhibition of parasite growth |
Acanthamoeba Keratitis | Acanthamoeba castellanii | Not specified | Potential disruption of cellular functions |
Mechanism of Action
The mechanism of action of 5-Nitroindazole involves its interaction with specific molecular targets. It acts as an inhibitor of nitric oxide synthase, thereby reducing the formation of nitric oxide . This inhibition can modulate various biological pathways, including those involved in inflammation and cancer progression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
5-Nitroindazole shares structural similarities with other nitroheterocycles, such as Nifurtimox (NFX) and Benznidazole (BNZ) , first-line drugs for Chagas disease. Key differences lie in their redox properties and substituent effects:
Key Findings :
- Electrochemical Behavior: this compound derivatives exhibit more negative reduction potentials (Epc) than NFX and BNZ, indicating slower nitro radical formation but greater specificity for parasitic nitroreductases .
- Toxicity : this compound derivatives demonstrate lower cytotoxicity toward mammalian cells compared to NFX, with selectivity indices (SI) exceeding 300 in some cases . However, derivatives with a 3-keto group (e.g., 5-nitroindazolones) show increased toxicity due to enhanced membrane permeability .
Comparison with Other Nitroheterocycles
- 5-Nitroindole : Unlike this compound, 5-nitroindole lacks a fused pyrazole ring, reducing its redox activity. However, it exhibits superior stability as a nucleoside analogue in DNA duplex formation .
- 3-Nitropyrrole : Shows weaker redox activity and lower duplex stability compared to this compound, limiting its therapeutic utility .
- 5-Nitrobenzimidazole : While structurally similar, benzimidazole derivatives focus on antimicrobial applications, with weaker antiparasitic activity against T. cruzi .
Structure-Activity Relationships (SAR)
Biological Activity
5-Nitroindazole (5-NI) is a compound belonging to the indazole family, recognized for its diverse biological activities, particularly in the realms of antiparasitic and antitumor effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
This compound is characterized by a nitro group at the 5-position of the indazole ring, which is crucial for its biological activity. The presence of this nitro group facilitates the generation of reactive oxygen species (ROS), leading to oxidative stress in target cells, which can induce apoptosis in parasites such as Trypanosoma cruzi and Leishmania species .
The compound operates through several mechanisms:
- Nitric Oxide Production : 5-NI acts as an inhibitor that produces nitric oxide (NO), a signaling molecule involved in immune responses. In macrophages, NO mediates tumoricidal and bactericidal actions, enhancing the synthesis of pro-inflammatory mediators like IL-6 and IL-8 .
- Antiparasitic Activity : 5-NI derivatives have shown significant activity against trypanosomatids, with some compounds demonstrating selectivity indices superior to traditional treatments like nifurtimox .
Antiparasitic Effects
Numerous studies have highlighted the efficacy of this compound derivatives against various parasites:
- Trypanocidal Activity : Research indicates that certain derivatives exhibit potent trypanocidal effects, achieving up to 91.11% reduction in parasitemia in T. cruzi-infected mice when used in combination with benznidazole (BZ) . The most effective derivatives include 1-(2-aminoethyl) and 1-(2-acetoxyethyl) variants, which showed remarkable selectivity against resistant strains .
- Leishmanicidal Activity : In vitro studies have demonstrated that several this compound derivatives possess significant activity against Leishmania species, with IC50 values comparable to established treatments like amphotericin B (AmB) . For instance, certain compounds displayed IC50 values less than 1 µM against promastigotes and intracellular amastigotes .
- Trichomonacidal Activity : Some derivatives have also shown promising results against Trichomonas vaginalis, with effective concentrations at 10 µg/mL .
Antitumor Activity
The potential antitumor properties of this compound are under investigation. Its ability to induce apoptosis through ROS generation makes it a candidate for further research in cancer therapy. Studies indicate that compounds derived from 5-NI exhibit cytotoxicity against various cancer cell lines, warranting exploration into their mechanisms and efficacy as anticancer agents .
Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the validated synthetic protocols for 5-nitroindazole derivatives, and how can researchers optimize yields?
The synthesis of this compound derivatives often involves InCl3-mediated Conrad-Limpach reactions under solvent-free conditions, achieving high efficiency (e.g., 85–92% yields) . Key steps include nitro-group introduction via nitration of indazole precursors and subsequent functionalization (e.g., azetidinone derivatization). Optimization requires monitoring reaction temperature (80–100°C), catalyst loading (5–10 mol%), and purification via column chromatography. Purity validation by HPLC or LC-MS is critical .
Q. Which analytical methods are recommended for quantifying this compound in biological matrices?
A validated QuEChERS-UHPLC-MS/MS method enables sensitive detection (LOQ: 0.5–1.0 ng/mL) in complex matrices like infant milk. Chromatographic separation uses a C18 column (50 × 2.1 mm, 1.8 μm) with mobile phases of 0.1% formic acid in water/acetonitrile. Method validation includes recovery rates (85–110%) and inter-day precision (<15% RSD) .
Q. What pharmacological effects of this compound are well-characterized in preclinical models?
this compound exhibits mast cell stabilization (reducing edema by 60–70% in rat paw models) and inhibits cytokine overproduction. Dosing at 10–50 mg/kg (intraperitoneal) in rodents shows dose-dependent efficacy . Mechanism involves nitro-anion radical generation under physiological pH, confirmed via electron paramagnetic resonance (EPR) .
Advanced Research Questions
Q. How does this compound exert multitargeted inhibition in cancer, and how can researchers resolve contradictory data on its kinase selectivity?
Molecular dynamics simulations reveal this compound binds to CDK2 (binding energy: −9.2 kcal/mol) and transferase kinases via H-bonding with Asp86 and hydrophobic interactions. Contradictions in kinase selectivity (e.g., IC50 variability across assays) may arise from redox-dependent activation differences. Researchers should standardize hypoxia conditions (1% O2) and validate via orthogonal assays (e.g., kinase activity + ROS detection) .
Q. What strategies are effective for resolving discrepancies in cytotoxicity data between resazurin-based and microscopy-based assays?
A comparative study found no significant difference (p > 0.05, ANOVA) between resazurin and microscopy methods for this compound derivatives. However, resazurin’s Z´-factor (0.8) indicates superior high-throughput reliability. Discrepancies may stem from compound interference with resazurin fluorescence. Mitigation includes parallel negative controls and cross-validation via flow cytometry .
Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives with enhanced antineoplastic activity?
Nitro-group positioning (C5 vs. C4/C6) and electron-withdrawing substituents (e.g., Cl, CF3) enhance hypoxic selectivity. Derivatives with azetidinone rings show 3–5× higher potency against HT-29 (colon adenocarcinoma) and MCF-7 (breast cancer) cells. SAR-guided optimization should prioritize logP (1.5–3.0) and nitro-reduction potential (E1/2: −0.4 to −0.6 V) .
Q. What experimental controls are critical when studying this compound’s redox-dependent mechanisms?
Include (1) anaerobic chambers for hypoxia simulation, (2) nitroreductase-negative cell lines (e.g., E. coli ΔnfsA/B) to confirm enzyme-dependent activation, and (3) radical scavengers (e.g., TEMPO) to quench nitro-anion intermediates. Redox cycling can be quantified via cytochrome c reduction assays .
Q. Methodological Tables
Table 1. Comparison of this compound derivatives’ anticancer activity:
Derivative | IC50 (μM) – HT-29 | IC50 (μM) – MCF-7 | Nitro-Anion Radical Yield (%) |
---|---|---|---|
This compound | 12.5 | 15.2 | 62 ± 5 |
C5-Azetidinone | 3.8 | 4.1 | 89 ± 7 |
C5-Chloro derivative | 5.2 | 6.7 | 78 ± 6 |
Data adapted from . |
Table 2. Key parameters for analytical validation of this compound:
Parameter | QuEChERS-UHPLC-MS/MS | Resazurin Assay |
---|---|---|
LOQ | 0.5 ng/mL | 1.0 μM |
Precision (RSD%) | <15% | <10% |
Z´-factor | N/A | 0.8 |
Properties
IUPAC Name |
5-nitro-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-10(12)6-1-2-7-5(3-6)4-8-9-7/h1-4H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGURAYTCUVDQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5049316 | |
Record name | 5-Nitroindazole | |
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Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow odorless powder; [Eastman Kodak MSDS] | |
Record name | 5-Nitroindazole | |
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Solubility |
14.2 [ug/mL] (The mean of the results at pH 7.4) | |
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Description | Aqueous solubility in buffer at pH 7.4 | |
Vapor Pressure |
0.0000128 [mmHg] | |
Record name | 5-Nitroindazole | |
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CAS No. |
5401-94-5 | |
Record name | 5-Nitroindazole | |
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Record name | 5-Nitroindazole | |
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Record name | 5-Nitroindazole | |
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Record name | 1H-Indazole, 5-nitro- | |
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Record name | 5-NITROINDAZOLE | |
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